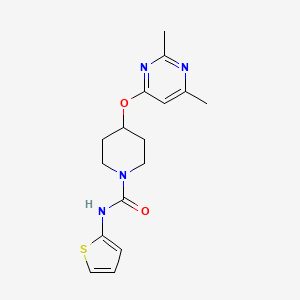
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPT or 4-DMPT, and it has been shown to have a variety of biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide' involves the reaction of 2,6-dimethyl-4-hydroxypyrimidine with thiophene-2-carboxylic acid to form 4-((2,6-dimethylpyrimidin-4-yl)oxy)thiophene-2-carboxylic acid. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product.
Starting Materials
2,6-dimethyl-4-hydroxypyrimidine, thiophene-2-carboxylic acid, piperidine-1-carboxylic acid
Reaction
Step 1: React 2,6-dimethyl-4-hydroxypyrimidine with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-((2,6-dimethylpyrimidin-4-yl)oxy)thiophene-2-carboxylic acid., Step 2: React 4-((2,6-dimethylpyrimidin-4-yl)oxy)thiophene-2-carboxylic acid with piperidine-1-carboxylic acid in the presence of a coupling agent and a catalyst to form the final product, 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide.
Mecanismo De Acción
DMPT activates the mTOR pathway by inhibiting the tuberous sclerosis complex 1/2 (TSC1/2) complex, which is a negative regulator of mTOR. This leads to increased mTOR activity and downstream effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
DMPT has been shown to have a variety of biochemical and physiological effects, including increased protein synthesis, cell growth, and metabolism. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMPT is its potency as an activator of the mTOR pathway. However, its use in lab experiments may be limited by its potential to have off-target effects on other cellular processes.
Direcciones Futuras
There are several potential future directions for research on DMPT. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of more potent and selective mTOR activators based on the structure of DMPT.
Aplicaciones Científicas De Investigación
DMPT has been studied for its potential use as a tool in scientific research. Specifically, it has been shown to be a potent activator of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in a variety of cellular processes, including protein synthesis, cell growth, and metabolism.
Propiedades
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-10-14(18-12(2)17-11)22-13-5-7-20(8-6-13)16(21)19-15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMFZGYNLTOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

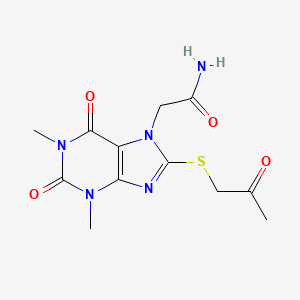

![N-(3,4-diethoxybenzyl)-4-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2947052.png)
![4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2947053.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(2-oxo-1,3-oxazolidin-3-yl)benzamide](/img/structure/B2947054.png)
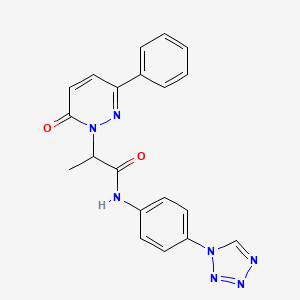
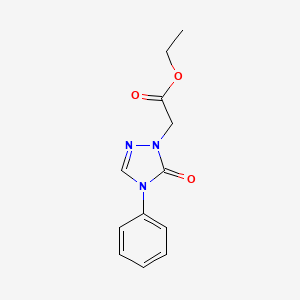
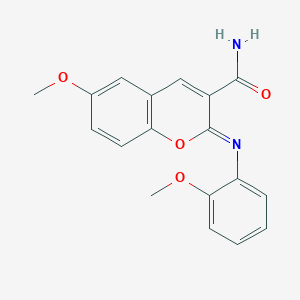
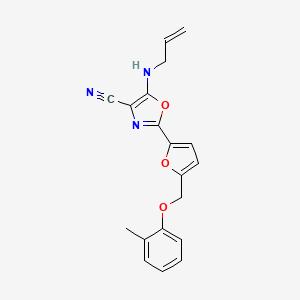
![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947067.png)
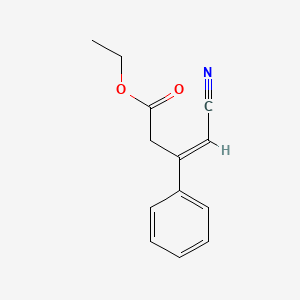

![N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2947071.png)
![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)